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Compound of Interest

[3-(4-Methoxyphenyl)-5-
Compound Name:
isoxazolyllmethanamine

cat. No.: B1607922

An In-Depth Technical Guide to [3-(4-Methoxyphenyl)-5-isoxazolyllmethanamine for
Medicinal Chemistry and Drug Discovery Professionals

This guide provides a comprehensive overview of the chemical and physical properties,
synthesis, and spectral characterization of [3-(4-Methoxyphenyl)-5-isoxazolyllmethanamine.
This molecule, possessing a key isoxazole scaffold, represents a valuable building block for the
development of novel therapeutic agents. The strategic combination of the methoxyphenyl and
aminomethyl groups on the isoxazole core offers a unique framework for exploring structure-
activity relationships in drug discovery programs. This document is intended for researchers,
scientists, and drug development professionals seeking to leverage this compound in their
work.

Chemical Identity and Physical Properties

[3-(4-Methoxyphenyl)-5-isoxazolylJmethanamine is a substituted isoxazole that serves as a
versatile intermediate in organic synthesis. Its core structure features a 3,5-disubstituted
isoxazole ring, a motif of significant interest in medicinal chemistry due to its diverse biological
activities.[1]

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source(s)
3-(4-Methoxyphenyl)-5-

IUPAC Name [ ( yP y). N/A
isoxazolyllmethanamine
(5-(4-methoxyphenyl)isoxazol-
3-yl)methanamine, 1-[5-(4-
methoxyphenyl)-3-

Synonyms ) ypheny) ) [2]
isoxazolyllmethanamine, [5-(4-
methoxyphenyl)isoxazol-3-
yllmethylamine

CAS Number 1018662-21-9 [2]

Molecular Formula C11H12N202 [2]

Molecular Weight 204.23 g/mol [2]

) ) ) Inferred from related

Appearance Off-white solid (predicted)

compounds

Melting Point 119-122 °C N/A

Boiling Point Not available N/A
Limited solubility in water is
expected. It is predicted to be

- soluble in polar organic Inferred from general isoxazole

Solubility o )
solvents such as ethanol, derivative properties[3][4]
methanol, and dimethyl
sulfoxide (DMSO).

Structure:

Caption: 2D Structure of [3-(4-Methoxyphenyl)-5-isoxazolyllmethanamine.

Synthetic Approaches

While a specific, detailed synthesis protocol for [3-(4-Methoxyphenyl)-5-

isoxazolyllmethanamine is not readily available in the public domain, its synthesis can be

logically deduced from established methods for preparing substituted isoxazoles and
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aminomethylisoxazoles. A plausible and efficient synthetic strategy would involve a multi-step

sequence starting from readily available precursors.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests two primary pathways.
One involves the formation of the isoxazole ring as a key step, and the other focuses on the
introduction of the aminomethyl group onto a pre-formed isoxazole scaffold.

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazols

e)
<— Amine Substitution
4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Oxime
<—
G'(4—Melhoxypheny\)—5—|soxazolecarbonnrlle)<w

Propargyl Alcohol
[3-(4-Methoxyphenyl)-5-isoxazolyljmethanamine
4-Methoxybenzonitrile Oide/
Propargylamine

Propargyl Chloride <

Click to download full resolution via product page
Caption: Retrosynthetic analysis of [3-(4-Methoxyphenyl)-5-isoxazolylJmethanamine.

Proposed Synthetic Protocol

Based on general methodologies for isoxazole synthesis, a likely protocol would involve the
[3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following is a proposed,

illustrative protocol that a skilled chemist could adapt and optimize.
Step 1: Generation of 4-Methoxybenzonitrile Oxide

4-Methoxybenzaldehyde oxime can be converted to the corresponding hydroximoy! chloride,
which upon treatment with a base, generates the 4-methoxybenzonitrile oxide in situ.
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Step 2: [3+2] Cycloaddition

The in situ generated 4-methoxybenzonitrile oxide would then undergo a [3+2] cycloaddition
reaction with a suitable three-carbon synthon containing a masked or protected amine
functionality. Propargylamine or a protected derivative would be a suitable reaction partner.

Step 3: Deprotection (if necessary)

If a protected propargylamine was used, the final step would involve the removal of the
protecting group to yield the target primary amine.

lllustrative Experimental Workflow:

Step 1: Nitrile Oxide Formation

orden D
Step 2: [3+2] Cycloaddition Step 3: Work-up & Purification
+
Propargylamine (or protected derivative) |— | [3-(4-Methoxyphenyl)-5-soxazolylImethanamine Reaction Mixture |—»| Extraction & Washin 9 Column Chromatography Pure Product

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound.

Spectral Characterization (Predicted)

While experimental spectral data for [3-(4-Methoxyphenyl)-5-isoxazolyllmethanamine is not
currently available in public databases, we can predict the key spectral features based on its
structure and data from analogous compounds.
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'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, isoxazole,
methoxy, and aminomethyl protons.

Aromatic Protons: Two doublets in the aromatic region (likely between & 6.9-7.8 ppm),
corresponding to the AA'BB' system of the 4-methoxyphenyl group.

» |soxazole Proton: A singlet for the proton at the C4 position of the isoxazole ring, expected to
be in the range of d 6.0-6.5 ppm.

o Methoxy Protons: A sharp singlet for the methoxy group protons, typically around 6 3.8 ppm.

o Aminomethyl Protons: A singlet for the CHz group of the aminomethyl moiety, likely
appearing between 6 3.5-4.0 ppm. The protons of the NH2 group may appear as a broad
singlet, the chemical shift of which will be dependent on the solvent and concentration.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

o Aromatic Carbons: Signals for the six carbons of the methoxyphenyl ring, with the carbon
bearing the methoxy group being the most shielded.

» |soxazole Carbons: Three distinct signals for the isoxazole ring carbons (C3, C4, and C5).
The C3 and C5 carbons, being attached to heteroatoms and the aromatic ring, will be the
most deshielded.

» Methoxy Carbon: A signal for the methoxy carbon, typically around & 55 ppm.

o Aminomethyl Carbon: A signal for the CHz carbon of the aminomethyl group, expected in the
range of & 35-45 ppm.

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The ESI-MS
spectrum is expected to show a prominent protonated molecular ion [M+H]* at m/z 205.0977.
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Fragmentation patterns would likely involve cleavage of the aminomethyl group and
fragmentation of the isoxazole ring.

Safety and Handling

As with any research chemical, [3-(4-Methoxyphenyl)-5-isoxazolylJmethanamine should be
handled with appropriate safety precautions in a well-ventilated laboratory.

o Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
o Handling: Avoid inhalation of dust and contact with skin and eyes.

o Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Applications in Drug Discovery

The [3-(4-Methoxyphenyl)-5-isoxazolylJmethanamine scaffold is a valuable starting point for
the synthesis of a wide range of biologically active molecules. The primary amine functionality
serves as a convenient handle for further derivatization, allowing for the introduction of various
pharmacophores to explore and optimize interactions with biological targets. The
methoxyphenyl group can also be modified to fine-tune the electronic and steric properties of
the molecule. Isoxazole-containing compounds have demonstrated a broad spectrum of
pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer
properties.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Chemical and physical properties of [3-(4-
Methoxyphenyl)-5-isoxazolyllmethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607922#chemical-and-physical-properties-of-3-4-
methoxyphenyl-5-isoxazolyl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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